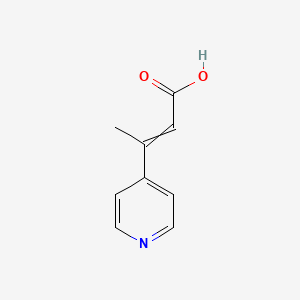
3-Pyridin-4-ylbut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridin-4-ylbut-2-enoic acid: is an organic compound characterized by a pyridine ring attached to a butenoic acid chain. This compound is notable for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-ylbut-2-enoic acid typically involves the reaction of pyridine derivatives with butenoic acid precursors. One common method is the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
化学反应分析
Types of Reactions: 3-Pyridin-4-ylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-Pyridin-4-ylbut-2-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is utilized in the development of new materials and catalysts for chemical reactions.
作用机制
The mechanism of action of 3-Pyridin-4-ylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the butenoic acid chain can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Pyridine-4-carboxylic acid: Shares the pyridine ring but lacks the butenoic acid chain.
3-Pyridin-2-ylpropanoic acid: Similar structure but with a propanoic acid chain instead of butenoic acid.
4-Pyridylacetic acid: Contains a pyridine ring attached to an acetic acid chain.
Uniqueness: 3-Pyridin-4-ylbut-2-enoic acid is unique due to its combination of a pyridine ring and a butenoic acid chain, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs. The presence of the double bond in the butenoic acid chain also provides additional reactivity and versatility in synthetic chemistry .
属性
IUPAC Name |
3-pyridin-4-ylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVQQDBWTVHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

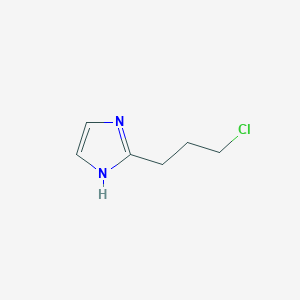
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
![(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12357446.png)
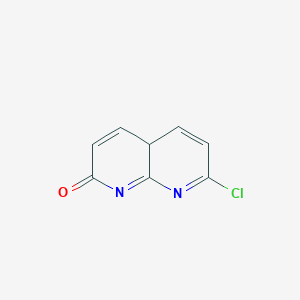

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12357463.png)
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12357470.png)
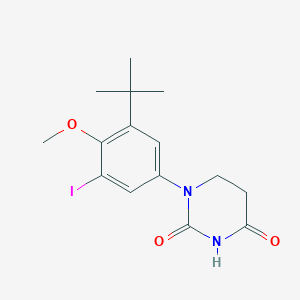
![4-Tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7,9,14,16-heptaen-11-one](/img/structure/B12357486.png)
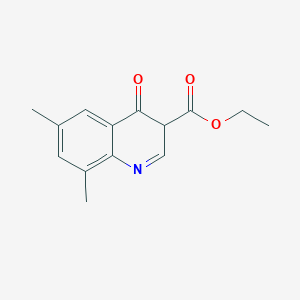
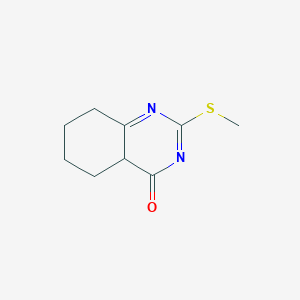
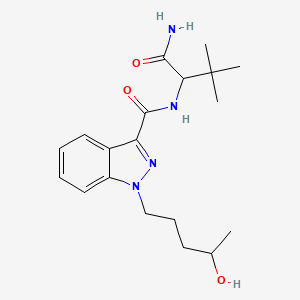
![N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B12357506.png)
